molecular formula C20H22N2O B14614033 4-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60628-01-5

4-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14614033
CAS No.: 60628-01-5
M. Wt: 306.4 g/mol
InChI Key: QTQLSKMNUJJFSP-UHFFFAOYSA-N
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Description

4-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its unique substitution pattern, which includes butoxy, methyl, and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . This reaction forms the pyrazole ring through a cyclization process. The reaction conditions often require moderate temperatures and can be carried out in various solvents, including ethanol and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted pyrazoles.

Scientific Research Applications

4-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it may interact with inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-1H-pyrazole: Lacks the butoxy and methyl groups, making it less hydrophobic.

    4-Butoxy-3,5-diphenyl-1H-pyrazole: Similar structure but without the methyl group.

    1-Methyl-3,5-diphenyl-1H-pyrazole: Similar structure but without the butoxy group.

Uniqueness

4-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its physical and chemical properties. The presence of the butoxy group increases its hydrophobicity, while the methyl group can affect its reactivity and binding affinity to molecular targets.

Properties

CAS No.

60628-01-5

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

4-butoxy-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C20H22N2O/c1-3-4-15-23-20-18(16-11-7-5-8-12-16)21-22(2)19(20)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

QTQLSKMNUJJFSP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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